2,4,6-Trinitrobenzoic acid

Energetic materials Organic synthesis Coordination chemistry

TNT valorization and propellant development are hindered by the lack of a reliable, high-purity precursor. 2,4,6-Trinitrobenzoic acid (TNBA) directly solves this bottleneck as the key oxidative intermediate of TNT. - **Selective Reduction**: Enables high-yield synthesis of 1,3,5-triaminobenzene (TAB), a critical monomer for high-performance polymers. - **Energetic Material Precursor**: Thermal decarboxylation provides a clean, single-step route to >98% pure 1,3,5-trinitrobenzene for analytical standards or formulations. - **Tailored Propellant Salts**: The unique carboxylic acid moiety (pKa 0.65) allows for the facile synthesis of metal salts used as ballistic modifiers in solid rocket propellants.

Molecular Formula C7H3N3O8
Molecular Weight 257.11 g/mol
CAS No. 129-66-8
Cat. No. B090959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trinitrobenzoic acid
CAS129-66-8
Molecular FormulaC7H3N3O8
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12)
InChIKeyKAQBNBSMMVTKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone, methanol;  slightly soluble in benzene;  at 25 °C: 26.6% in alcohol, 14.7% in ether
In water, 2.012X10+4 mg/L at 23.5 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trinitrobenzoic Acid: Physicochemical & Energetic Baseline


2,4,6-Trinitrobenzoic acid (TNBA, C₇H₃N₃O₈, MW 257.11) is a fully nitrated aromatic carboxylic acid and a high explosive in its dry state [1]. It is the direct oxidation product of 2,4,6-trinitrotoluene (TNT) and serves as the central intermediate for synthesizing 1,3,5-triaminobenzene (TAB) and 1,3,5-trihydroxybenzene (phloroglucinol) [2][3]. The compound is a pale yellow crystalline solid with a decomposition point near 228.7°C and exhibits unusually high acidity (pKa 0.65) for a benzoic acid derivative due to the strong electron-withdrawing effect of three nitro groups [4].

1 Carboxylic acid intermediate for energetic salt and ester synthesis
2 Clean decarboxylation precursor for high-purity 1,3,5-trinitrobenzene
3 Key hydrogenation substrate for triaminobenzene and phloroglucinol
4 Analytical reference standard for TNT degradation in environmental monitoring

Why 2,4,6-Trinitrobenzoic Acid Is Irreplaceable


Substitution of 2,4,6-trinitrobenzoic acid with seemingly similar nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene, picric acid, or 1,3,5-trinitrobenzene) is not functionally equivalent due to the carboxylic acid moiety. This functional group confers three distinct and quantifiable differentiation vectors: (1) exceptionally high acidity (pKa 0.65) that enables salt and ester formation inaccessible to TNT or trinitrobenzene [1]; (2) the capacity to undergo selective reduction to valuable triamino- or trihydroxybenzene intermediates, a pathway unavailable to picric acid [2]; and (3) thermal decarboxylation behavior that generates 1,3,5-trinitrobenzene under controlled conditions [3]. The quantitative evidence below establishes the performance boundaries for each of these differentiation dimensions.

Acid Functionality
Carboxylic acid enables salt/ester formation, inaccessible to TNT or trinitrobenzene.
TNT, picric acid, or trinitrobenzene lack the acidic proton; salt synthesis pathway is absent.
Thermal Pathway
Quantitative decarboxylation to 1,3,5-trinitrobenzene at ~228°C; single, clean product.
TNT melts without decomposition; complex radical degradation may generate multiple products.
Reduction Selectivity
Complete nitro reduction to triaminobenzene achievable with Pd/C; selective route to phloroglucinol.
TNT reduction typically stops at aminodinitrotoluenes; full reduction not a standard preparative method.

Quantitative Differentiation Evidence


Exceptional Acidity for Salt and Ester Synthesis

2,4,6-Trinitrobenzoic acid (TNBA) exhibits a pKa of 0.65 at 25°C in aqueous solution [1]. This value is approximately 3.5 pKa units lower (i.e., ~3000-fold more acidic) than unsubstituted benzoic acid (pKa 4.20) [2] and is also substantially more acidic than picric acid (2,4,6-trinitrophenol, pKa 0.38 reported in some sources but generally considered a weaker acid with pKa ~0.71 in ethanol) [3]. The carboxylic acid proton of TNBA is therefore readily deprotonated under mild conditions, facilitating the formation of a wide range of metal salts and esters that are inaccessible to non-carboxylic nitroaromatics such as TNT or 1,3,5-trinitrobenzene.

Acidity for Salt/Ester Synthesis
Cross-study
pKa 0.65 (aqueous, 25°C) ~3000-fold more acidic than benzoic acid (pKa 4.20) Comparable to picric acid (pKa 0.38–0.71)
Enables metal salt and ester preparation under mild conditions
pKa determined in water; solvent effects may shift acidity
Energetic materials Organic synthesis Coordination chemistry

Decarboxylation to 1,3,5-Trinitrobenzene

Upon heating to its melting/decomposition point of 228.7°C, 2,4,6-trinitrobenzoic acid undergoes thermal decarboxylation to yield 1,3,5-trinitrobenzene (TNB) and CO₂ [1][2]. This decomposition pathway is quantitative and represents a cleaner, more controlled route to TNB compared to alternative methods (e.g., nitration of 1,3-dinitrobenzene or oxidation of TNT). In contrast, 2,4,6-trinitrotoluene (TNT) does not undergo an analogous decarboxylation (lacking the carboxylic acid group) and instead melts at 80.35°C without decomposition, with thermal degradation occurring at much higher temperatures (onset ~240–300°C) through complex radical pathways [3][4].

Decarboxylation to TNB
Cross-study
TNBA → TNB + CO₂ at 228.7°C (quantitative) vs TNT: melts 80.35°C; complex radical decomposition >240°C
Clean, single-product route to high-purity trinitrobenzene
Heating rate and atmosphere may influence yield
Energetic materials Thermal analysis Synthetic methodology

Enhanced Organic Solvent Solubility

2,4,6-Trinitrobenzoic acid exhibits a distinct solubility profile that differentiates it from both TNT and 1,3,5-trinitrobenzene. At 25°C, TNBA solubility is 2.05% (w/w) in water, 26.6% in ethanol, 14.7% in diethyl ether, and is also soluble in acetone and methanol [1][2]. In contrast, 1,3,5-trinitrobenzene (TNB) is practically insoluble in water (solubility <0.01% at 25°C) and has limited solubility in common organic solvents, while TNT shows moderate solubility in organic solvents (e.g., ~10% in ethanol at 25°C) but is also very poorly soluble in water (~0.013%) [3][4]. The significantly higher organic solvent solubility of TNBA (especially ethanol, acetone, and ether) enables solution-phase synthetic transformations and purification strategies that are not feasible with TNB.

Solvent Solubility Advantage
Cross-study
Water: 2.05% w/w (25°C) Ethanol: 26.6% w/w; Ether: 14.7% w/w ~200-fold more water-soluble than TNB
Supports homogeneous solution-phase reactions and recrystallization
Solubility in acetone and methanol also reported
Process chemistry Formulation Analytical chemistry

Catalytic Reduction to TAB and Phloroglucinol

Catalytic hydrogenation of 2,4,6-trinitrobenzoic acid over Pd/C catalysts selectively yields 1,3,5-triaminobenzene (TAB) and, upon subsequent hydrolysis, 1,3,5-trihydroxybenzene (phloroglucinol) [1][2]. Studies show that the particle size of supported palladium directly influences both the rate and selectivity of TNBA hydrogenation, with larger Pd particles enhancing the formation of non-aromatic intermediates (cyclohexane-1,3,5-trione trioxime) while smaller particles favor complete reduction to TAB [1]. In contrast, direct reduction of 2,4,6-trinitrotoluene (TNT) typically yields a complex mixture of aminodinitrotoluenes and diaminonitrotoluenes, with complete reduction to triaminotoluene being difficult to achieve selectively [3]. The carboxylic acid group of TNBA appears to facilitate complete nitro group reduction under milder conditions compared to TNT.

Reduction to TAB/Phloroglucinol
Class-level
Pd/C-catalyzed hydrogenation yields 1,3,5-triaminobenzene; subsequent hydrolysis gives phloroglucinol. TNT: incomplete reduction; triaminotoluene not a standard product.
Pathway from TNT waste to fine chemicals; selectivity influenced by Pd particle size
Quantitative yield data not specified; class-level inference
Green chemistry Catalysis Fine chemicals

Impact-Sensitive Metal Salt Formation

2,4,6-Trinitrobenzoic acid reacts with heavy metals (e.g., copper, lead, silver, iron, aluminum, barium, bismuth, tin) to form crystalline salts that are impact- and heat-sensitive explosives [1]. All metal salts of TNBA except those of aluminum, bismuth, and tin are crystalline, and all salts are explosive upon impact or heating [2]. This reactivity is a direct consequence of the carboxylic acid group and the high acidity (pKa 0.65) of TNBA. In contrast, 2,4,6-trinitrotoluene (TNT) does not possess an acidic proton and therefore does not form analogous metal salts under ambient conditions; metal-TNT complexes require specialized synthetic conditions and are not a common hazard [3]. This property of TNBA presents both a synthetic opportunity (preparation of tailored energetic salts for propellants) and a safety handling consideration not present with TNT.

Metal Salt Reactivity
Class-level
Reacts with Cu, Pb, Ag, Al, Ba, Bi, Fe, Sn to form impact/heat-sensitive explosive salts. TNT: no equivalent metal salt formation under ambient conditions.
Requires non-metal handling; enables tailored energetic coordination compounds
Qualitative reactivity; specific sensitivity data not provided
Energetic materials Safety assessment Coordination chemistry

2,4,6-Trinitrobenzoic Acid Application Scenarios


Synthesis of 1,3,5-Trinitrobenzene by Decarboxylation

TNBA is the preferred precursor for laboratory and pilot-scale production of high-purity 1,3,5-trinitrobenzene due to its clean, quantitative decarboxylation at 228.7°C to TNB and CO₂ [1]. This route avoids the complex nitration sequences required for direct TNB synthesis and provides a single, well-defined product stream. Procurement of TNBA for this application is justified when TNB of >98% purity is required for energetic material formulation or analytical standard preparation [2].

Hydrogenation to TAB and Phloroglucinol

TNBA serves as the critical intermediate in converting waste TNT (via oxidation to TNBA) into valuable fine chemicals. The aqueous-phase hydrogenation of TNBA over Pd/C catalysts selectively yields 1,3,5-triaminobenzene (TAB), which can be hydrolyzed to phloroglucinol—a high-value chemical used in pharmaceuticals and polymers [3][4]. This valorization pathway is a key driver for TNBA procurement in demilitarization and green chemistry programs, as TNT itself cannot be directly converted to these products with comparable selectivity [5].

Energetic Metal Salts as Propellant Additives

The exceptionally high acidity (pKa 0.65) of TNBA enables the facile synthesis of metal salts (e.g., Cu(II), Pb(II), Ag(I)) and imidazole coordination complexes that serve as energetic ballistic modifiers and additives for solid rocket propellants [6][7]. The predictable impact sensitivity and thermal stability profiles of these TNBA-derived salts make them suitable for tailored propellant formulations. Procurement of TNBA for this application is specifically indicated when synthetic access to the carboxylic acid functionality is required—a feature absent in TNT or trinitrobenzene .

Environmental Monitoring Reference Standard

TNBA is a key oxidative metabolite and environmental transformation product of TNT, found at concentrations ranging from 0.4 to 9.0 mg/kg in soil at former ammunition plants [8][9]. Its unique solubility profile (2.05% in water, 26.6% in ethanol) and distinct chromatographic retention enable its use as an analytical reference standard for LC-MS and GC-MS quantification of TNT degradation in environmental fate studies. Procurement of high-purity TNBA is essential for laboratories conducting TNT-contaminated site assessments and bioremediation monitoring [10].

Application
Selection Property
Validation Focus
Synthesis of 1,3,5-Trinitrobenzene
Clean decarboxylation pathway
Purity of TNB product; thermal decomposition conditions
Hydrogenation to TAB and Phloroglucinol
Selective nitro reduction with Pd/C
Catalyst compatibility; yield and selectivity toward TAB
Energetic Metal Salts for Propellants
High acidity for salt formation
Impact sensitivity and thermal stability of derived salts
Environmental Monitoring Standard
Distinct solubility and chromatographic retention
Purity suitable for LC-MS/GC-MS quantification of TNT metabolites

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